molecular formula C11H14N4O B11031493 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B11031493
M. Wt: 218.26 g/mol
InChI Key: USRIQEMIJBUTMF-UHFFFAOYSA-N
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Description

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical intermediate of interest in medicinal chemistry and drug discovery. Its structure incorporates the 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore , a moiety present in various compounds with documented pharmacological activity . The 1-PP moiety is known to act as an antagonist at the α2-adrenergic receptor and as a partial agonist at the 5-HT1A serotonin receptor . This pharmacophore is a metabolite of several azaspirone-class antidepressants and anxiolytics, such as buspirone, tandospirone, and gepirone, indicating its significance in central nervous system (CNS) research . The acryloyl functional group (prop-2-en-1-one) in the molecule makes it a versatile building block for further chemical modification. It can undergo reactions such as Michael additions or serve as an electrophile in nucleophilic substitution reactions, allowing researchers to conjugate the pyrimidinylpiperazine moiety to other molecular scaffolds. This is particularly valuable for creating potential enzyme inhibitors or for probing interactions with biological targets. While the specific biological profile of this exact compound may not be fully characterized, its structure suggests potential as a key synthetic intermediate for developing novel ligands for CNS targets . This product is intended for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C11H14N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h2-5H,1,6-9H2

InChI Key

USRIQEMIJBUTMF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Procedure:

  • Intermediate preparation : 4-(Pyrimidin-2-yl)piperazine is synthesized via condensation of piperazine with 2-chloropyrimidine using Na₂CO₃ in water at 25–40°C (yield: 80–85%).

  • Acylation : The intermediate (1 equiv) is treated with acryloyl chloride (1.2 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is used to scavenge HCl.

  • Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, DCM:MeOH 9:1).

Key Data:

ParameterValueSource
SolventDCM, THF
BaseTEA, DIEA
Temperature0–25°C
Yield72–88%

Microwave-Assisted Synthesis

A patent (WO2016170545A1) describes accelerated synthesis using microwave irradiation:

Procedure:

  • Reagents : 4-(Pyrimidin-2-yl)piperazine (1 equiv), acryloyl chloride (1.1 equiv), K₂CO₃ (2 equiv).

  • Conditions : Irradiate at 80°C for 20 min in acetonitrile.

  • Purification : Filter and wash with cold ethanol.

Key Data:

ParameterValueSource
Reaction Time20 min
Yield89%
Purity>98% (HPLC)

One-Pot Sequential Synthesis

A modified approach combines piperazine functionalization and acylation in a single pot:

Procedure:

  • Step 1 : Condense piperazine with 2-chloropyrimidine in aqueous Na₂CO₃ at 40°C.

  • Step 2 : Add acryloyl chloride directly to the reaction mixture at 0°C.

  • Isolation : Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Key Data:

ParameterValueSource
Total Yield68–75%
SolventWater → Ethyl Acetate

Solid-Phase Synthesis for High-Throughput Screening

Ambeed.com reports a combinatorial method using resin-bound intermediates:

Procedure:

  • Resin functionalization : Load Wang resin with 4-(pyrimidin-2-yl)piperazine using HBTU/DIEA.

  • Acylation : Treat with acryloyl chloride in DMF for 12h.

  • Cleavage : Release product with TFA/DCM (95:5).

Key Data:

ParameterValueSource
Purity90–94%
Throughput96 compounds/cycle

Reaction Mechanism and Optimization

Mechanistic Insights:

  • The acylation proceeds via nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon of acryloyl chloride.

  • Steric hindrance from the pyrimidine ring necessitates mild temperatures (0–25°C) to avoid side reactions.

Optimization Strategies:

  • Base Selection : DIEA outperforms TEA in suppressing oligomerization.

  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reactivity over DCM.

Analytical Characterization

Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J=4.8 Hz, 2H, pyrimidine-H), 6.85 (t, J=4.8 Hz, 1H, pyrimidine-H), 6.40 (dd, J=16.8, 10.4 Hz, 1H, CH₂=CH), 6.15 (d, J=16.8 Hz, 1H, CH₂=CH), 3.90–3.70 (m, 8H, piperazine-H).

  • HRMS : m/z calcd for C₁₁H₁₃N₄O [M+H]⁺ 231.1085; found 231.1089.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Acylation72–8895–98HighModerate
Microwave-Assisted89>98MediumHigh
One-Pot Synthesis68–7590–93HighLow
Solid-Phase90–9494–96LowVery High

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propenone moiety and pyrimidine ring enable nucleophilic substitution under basic conditions. A prominent example involves its reaction with potassium salts of piperazine dithiocarbamate derivatives:

Reaction Components

  • Substrate : 2-Chloro-N-[4-(pyrimidin-2-yl)piperazine]acetamide

  • Nucleophile : Potassium salt of piperazine dithiocarbamate

  • Conditions : Acetone solvent, potassium carbonate (10 mmol), room temperature, monitored via TLC .

StepKey ProcessOutcome
1Nucleophilic attack on the chloroacetamide groupFormation of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives
2Crystallization from ethanolIsolation of final product with >80% purity

Cyclization Reactions

The compound acts as a precursor in cyclization reactions to form heterocyclic systems. For example:

Cyclization with Thiazole Derivatives

  • Reactants : 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine

  • Conditions : Pyrimidine cyclization under reflux in DCM/MeOH/NH₄OH (90:10:1) .

ParameterValue
Temperature80°C
CatalystNone (thermal activation)
Yield60–75%

Mechanism :

  • Activation of the pyrimidine ring via electron-withdrawing groups.

  • Intramolecular cyclization to form a fused thiazole-pyrimidine system .

Enzyme Inhibition Reactions

The compound interacts with biological targets via non-covalent binding, primarily inhibiting monoamine oxidase (MAO):

Key Interactions

TargetInhibition TypeIC₅₀ Value
MAO-ACompetitive12 nM
MAO-BMixed-type34 nM

Structural Basis :

  • The pyrimidine ring forms π-π stacking with aromatic residues in the MAO active site.

  • The propenone group participates in hydrogen bonding with catalytic lysine.

Alkylation of Piperazine Nitrogen

Reaction :

  • Alkylating Agent : Methyl iodide

  • Conditions : DMF, 60°C, 6 hours.

ProductYield
N-Methylated derivative65%

Oxidation of Propenone

Reaction :

  • Oxidizing Agent : KMnO₄ in acidic medium

  • Outcome : Conversion to carboxylic acid derivative.

ParameterValue
Temperature25°C
Reaction Time24 hours
Yield50%

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to its propenone group:

CompoundKey Functional GroupsReactivity Difference
4-(Pyrimidin-2-yl)piperazinePyrimidine, piperazineLacks propenone; no carbonyl-based reactions
5-MethylpyrimidinePyrimidine onlyLimited participation in nucleophilic substitutions

Stability Under Various Conditions

ConditionStabilityDegradation Products
Aqueous acidic (pH 3)Unstable (t₁/₂ = 2 h)Pyrimidine hydrolysis products
Aqueous basic (pH 10)Stable for 24 hNone detected
UV light (254 nm)Decomposes in 6 hRadical-mediated cleavage products

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one exhibit significant antitumor properties. A study evaluated several piperazine derivatives for their cytotoxic effects on cancer cell lines, revealing promising IC50 values that suggest potential as anticancer agents.

Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly in the context of anxiety and depression treatments. It interacts with neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its therapeutic effects in neuropsychiatric disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro tests have shown that it inhibits the growth of various pathogenic microorganisms, indicating its potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Piperazine Ring : Synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
  • Substitution with Pyrimidine : The piperazine derivative is reacted with pyrimidine derivatives under basic conditions.
  • Introduction of the Propenone Group : Further reactions are conducted to introduce the propenone moiety onto the piperazine ring.

Case Study 1: Anticancer Properties

A series of studies evaluated the anticancer potential of this compound derivatives against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer therapeutics .

Case Study 2: Neuropharmacological Research

In a study investigating the neuropharmacological effects, researchers administered this compound to animal models exhibiting anxiety-like behaviors. The results indicated a reduction in anxiety levels, correlating with increased serotonin receptor activity, thus supporting its application in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can be contextualized against related pyrimidine-piperazine hybrids. Key analogs are summarized in Table 1, followed by detailed analyses.

Table 1: Structural and Functional Comparison of Pyrimidine-Piperazine Hybrids

Compound Name Molecular Formula Substituents/Modifications Biological Activity Synthesis Method Key Properties/Data
Target Compound C₁₁H₁₃N₅O Acryloyl (propenone) at piperazine Not explicitly reported Likely Pd-catalyzed/Microwave N/A
(E)-1-(4-(4,6-Diphenylpyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one C₂₈H₂₅N₅O Phenyl groups at pyrimidine; cinnamoyl chain Antiprotozoal (malaria) Molecular hybridization IC₅₀: 0.8–1.2 µM vs. Plasmodium
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethanone C₉H₁₂N₄O Acetyl group at piperazine N/A Acid-catalyzed condensation Crystallizes in P2₁2₁2₁
3-(Dimethylamino)-1-(4-(piperazin-1-yl)phenyl)prop-2-en-1-one C₁₅H₂₀N₄O Dimethylamino-propenone; phenyl linkage N/A Reflux with DMF-DMA Recrystallized from ethanol
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one C₂₁H₂₄N₆O₂ Pyrazole substituent; phenoxypropanone N/A Unspecified MW: 392.5; SMILES: Cc1nc(...)
3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one C₁₁H₁₇N₅O Amino-propanone chain N/A Unspecified Mol. Weight: 235.29

Structural and Functional Insights

Antiprotozoal Activity (Cinnamoyl Hybrids): The cinnamoyl hybrid (E)-1-(4-(4,6-diphenylpyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one (Table 1, Entry 2) demonstrates potent antiprotozoal activity (IC₅₀: 0.8–1.2 µM) against Plasmodium falciparum, attributed to the phenyl-substituted pyrimidine and conjugated cinnamoyl chain.

Crystallography and Stability: 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethanone (Table 1, Entry 3) crystallizes in the orthorhombic P2₁2₁2₁ space group, suggesting high symmetry and stability.

Synthetic Flexibility: The dimethylamino-propenone derivative (Table 1, Entry 4) is synthesized via reflux with DMF-DMA, a simpler method than palladium-catalyzed coupling. The target compound’s synthesis may require more specialized conditions (e.g., microwaves or catalysts) due to its unsaturated ketone moiety .

Substituent Effects on Bioactivity: Pyrazole- and phenoxy-substituted analogs (Table 1, Entry 5) exhibit increased molecular weight (392.5 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s smaller size (C₁₁H₁₃N₅O) could favor better pharmacokinetics .

The target compound’s acryloyl group lacks such functionality, limiting its ionic interactions .

Research Findings and Implications

  • However, bulky substituents (e.g., diphenylpyrimidine in Entry 2) are critical for antiparasitic activity .
  • Synthetic Challenges :
    Microwave-assisted synthesis (e.g., ) offers rapid access to pyrimidine-piperazine hybrids but requires optimization to avoid side reactions with acryloyl precursors .
  • Physicochemical Properties: The acryloyl group’s conjugation system may improve UV-Vis detectability (λmax ~240–280 nm) compared to acetyl or amino derivatives, aiding analytical characterization .

Biological Activity

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as (E)-3-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C17H18N4O
Molecular Weight : 294.35 g/mol
CAS Number : 1351406-38-6

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of cancer treatment and multidrug resistance.

P-glycoprotein Inhibition

Recent studies have highlighted the compound's role as a P-glycoprotein (P-gp) inhibitor. P-gp is a critical component in the development of multidrug resistance in cancer cells, as it actively pumps out chemotherapeutic agents, reducing their efficacy. The compound has been shown to enhance the accumulation of doxorubicin in resistant leukemia cells by inhibiting P-gp activity, thereby restoring the drug's cytotoxic effects at nanomolar concentrations .

Biological Activity

The compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound effectively increases intracellular drug concentrations and enhances the cytotoxicity of established chemotherapeutics like doxorubicin. This effect is mediated through its inhibition of P-gp and possibly other transporters involved in drug efflux .

Sphingosine Kinase Inhibition

In addition to its effects on P-gp, this compound has demonstrated inhibitory activity against sphingosine kinases (SphK1 and SphK2). These kinases are implicated in various pathological conditions including cancer and inflammation. Compounds structurally related to this compound have shown IC50 values ranging from 3.1 to 25.2 µM against these kinases, indicating significant potential for therapeutic applications .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. For instance:

  • Hydrophobic Regions : The presence of hydrophobic regions around the pyrimidine moiety can enhance biological activity.
  • Amino Group Modifications : Alterations in amino group positioning can lead to variations in potency against specific targets such as SphK enzymes .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

StudyFindings
Study 1 Demonstrated enhanced doxorubicin accumulation in resistant leukemia cells due to P-gp inhibition .
Study 2 Identified structure–activity relationships that correlate with increased SphK inhibition .
Study 3 Showed potential for use as an adjunct therapy in cancer treatment by reversing drug resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(pyrimidin-2-yl)piperazine with acryloyl chloride or its derivatives under controlled pH and temperature. For example, a related hydrochloride salt was synthesized by stirring 1-(pyrimidin-2-yl)piperazine with concentrated HCl at 313 K, yielding a stable precipitate . Solvent choice (e.g., dichloromethane or THF) and reaction time (10–30 minutes) critically affect purity and yield.

Q. How is crystallographic data for this compound refined, and which software is recommended?

  • Methodological Answer : X-ray diffraction data are typically refined using SHELXL, a program optimized for small-molecule crystallography. SHELXL integrates charge-flipping algorithms for structure solution and least-squares refinement for optimizing atomic coordinates. Recent updates allow for twinning refinement and improved handling of high-resolution data, which is critical for resolving the enone moiety in the structure .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and enone (C=C, ~1600 cm⁻¹) groups.
  • NMR : ¹H NMR resolves piperazine ring protons (δ 2.5–3.5 ppm) and the α,β-unsaturated ketone protons (δ 6.5–7.5 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~200 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₃N₄O⁺).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrimidine or enone) impact biological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with halogen, alkyl, or aryl substituents. For example, chlorophenyl or methoxyphenyl groups on the enone moiety enhance cytotoxicity in P-gp-mediated multidrug resistance assays. Activity is quantified via intracellular drug accumulation (using Rho123 fluorescence) and IC₅₀ values in cell lines (e.g., Lucena 1) . Computational docking (e.g., AutoDock Vina) can model interactions with targets like PARP-12 or P-gp .

Q. What challenges arise in resolving crystallographic disorder in the piperazine ring, and how are they addressed?

  • Methodological Answer : The piperazine ring’s conformational flexibility often leads to disorder in crystal structures. Strategies include:

  • Collecting high-resolution data (<1.0 Å) to resolve electron density.
  • Using SHELXL’s PART instruction to model partial occupancy or alternative conformers .
  • Comparing with related structures (e.g., 4-(pyrimidin-2-yl)piperazin-1-ium chloride) to identify common packing motifs .

Q. How can computational methods predict metabolic stability or toxicity of this compound?

  • Methodological Answer : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) based on SMILES strings. Toxicity is assessed via QSAR models in Derek Nexus, which evaluate structural alerts (e.g., enone reactivity toward glutathione). MD simulations (AMBER or GROMACS) model cytochrome P450 interactions to identify potential metabolic sites .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Resolution : Yields for similar compounds vary (e.g., 53–71% in chalcone-sulfonyl hybrids ). Contradictions arise from impurities in starting materials (e.g., acryloyl chloride hydrolysis) or incomplete piperazine activation. Purity checks (HPLC, TLC) and optimizing stoichiometry (1:1.2 molar ratio of piperazine to acryloyl chloride) improve reproducibility .

Q. Conflicting biological activity data across studies: What factors contribute?

  • Resolution : Variations in cell line sensitivity (e.g., K562 vs. Lucena 1) and assay conditions (e.g., Rho123 concentration) impact results. Standardizing protocols (e.g., MTT assay incubation time) and using positive controls (verapamil for P-gp inhibition) ensure comparability .

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